3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that incorporates a benzo[c][1,2,5]thiadiazole moiety, an azetidine ring, and an oxazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a series of reactions involving nitration, reduction, and cyclization. The azetidine ring can be introduced via a nucleophilic substitution reaction, and the oxazolidine-2,4-dione moiety can be formed through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in anticancer and antimicrobial research.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, which can affect cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.
Azetidine derivatives: Compounds containing the azetidine ring are structurally related and may have comparable biological activities.
Oxazolidine-2,4-dione derivatives: These compounds share the oxazolidine-2,4-dione moiety and are often studied for their pharmacological properties.
Uniqueness
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct structural components. This unique structure imparts specific electronic, chemical, and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-11-6-21-13(20)17(11)8-4-16(5-8)12(19)7-1-2-9-10(3-7)15-22-14-9/h1-3,8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMZAURCMZIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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